molecular formula C17H19NO4S B2680788 Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425609-96-7

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2680788
CAS No.: 425609-96-7
M. Wt: 333.4
InChI Key: BSMIEVNEDHWJQV-UHFFFAOYSA-N
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Description

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 425609-96-7) is a chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.40 . This research compound is part of a class of molecules investigated for their potential in medicinal chemistry. Related sulfonyl glycinate derivatives have been explored in scientific research for their role as intermediates in the synthesis of more complex bioactive molecules . For instance, structurally similar compounds have been studied in the context of developing potential treatments for autoimmune diseases and multiple sclerosis, as well as being investigated for use in innovative drug discovery platforms like PROTACs (Proteolysis Targeting Chimeras) . Researchers value this compound for its utility in organic synthesis and drug discovery efforts. Please handle with care and refer to the Material Safety Data Sheet (MSDS). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18(12-17(19)22-3)16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMIEVNEDHWJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycine, 2-methylphenylamine, and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction, along with reagents like sodium hydroxide or hydrochloric acid to adjust the pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is being explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development in treating inflammatory conditions and neoplasia .
  • Antimicrobial Studies
    • Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth and enzyme activity, which may lead to therapeutic applications in combating infections .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, modulating their activity and potentially providing anti-inflammatory effects .

Case Study 1: Antimicrobial Activity

A study conducted on related sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs to this compound showed promising inhibition of bacterial growth, suggesting that this compound could be further investigated for its antimicrobial properties.

Case Study 2: Anti-inflammatory Potential

In another study focusing on the inhibition of cyclooxygenase enzymes (COX), derivatives of sulfonamides were evaluated for their anti-inflammatory effects. This compound was part of a series of compounds tested for COX-2 selectivity. Results indicated that modifications to the sulfonamide group enhanced the anti-inflammatory potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Mechanism of Action

The mechanism of action of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features are compared below with six analogs (Table 1), highlighting substituent effects on molecular weight, solubility, and synthesis pathways.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Target) 2-methylphenyl (N), 4-methylphenyl (sulfonyl) C₁₇H₁₉NO₄S* ~333.41 (inferred) Not specified Methyl groups enhance lipophilicity; para-sulfonyl group stabilizes conformation .
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-methoxyphenyl (N) C₁₇H₁₉NO₅S 349.4 333446-35-8 Methoxy group increases polarity; lower thermal stability vs. methyl .
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-chloro-4-methoxyphenyl (N) Not provided Not provided 425626-62-6 Chlorine enhances electrophilicity; potential for cross-coupling reactions .
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 5-chloro-2-methoxyphenyl (N) Not provided Not provided 331725-42-9 Ortho-methoxy and chloro substituents induce steric hindrance .
N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 4-chlorophenyl (N), 4-methoxyphenyl (N~2~) C₁₆H₁₈ClN₂O₄S 393.8 Not provided Amide group improves hydrolytic stability vs. ester .
N-(3-Chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide 3-chloro-2-methylphenyl (N), 4-methylthiophenyl (sulfonyl) C₂₃H₂₄ClN₂O₄S₂ 523.0 Not provided Methylthio group enhances redox activity .

*Inferred from analog in .

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Methyl vs. Methoxy : The target compound’s 2-methylphenyl group offers steric bulk without significant electronic effects, whereas methoxy-substituted analogs (e.g., ) exhibit electron-donating properties, altering reaction kinetics in nucleophilic substitutions.
  • Halogenation : Chlorinated derivatives (e.g., ) show increased electrophilicity, facilitating reactions like Suzuki-Miyaura coupling, but may reduce solubility in polar solvents.

Sulfonyl Group Variations

  • The 4-methylphenyl sulfonyl group in the target compound provides conformational rigidity compared to methylthio-substituted analogs (e.g., ), which are more prone to oxidation.

Biological Activity

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known by its CAS number 425609-96-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₉NO₄S
  • Molecular Weight : 333.40 g/mol
  • CAS Number : 425609-96-7
  • IUPAC Name : this compound

These properties suggest a complex structure that may influence its interaction with biological systems.

The biological activity of this compound primarily revolves around its potential as a pharmaceutical agent. The compound is believed to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.

  • Cyclooxygenase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses and cancer progression .
  • NMDA Receptor Modulation : The compound may also affect the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Compounds that modulate NMDA receptor activity can have implications for neurodegenerative diseases .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds, providing insights into the potential biological activity of this compound:

  • Anti-inflammatory Effects : Research suggests that compounds similar to this glycine derivative exhibit significant anti-inflammatory properties. For instance, certain sulfonamide derivatives have shown promise in reducing inflammation in animal models .
  • Antitumor Activity : There is emerging evidence that this class of compounds may possess antitumor properties. Studies have demonstrated that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines .

Case Studies

  • Case Study on COX Inhibition :
    • A study evaluating the efficacy of sulfonamide derivatives reported IC50 values ranging from 0.10 to 0.27 μM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to traditional NSAIDs like Celecoxib (IC50 = 1.11 μM) .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of related compounds on NMDA receptors revealed that certain modifications could enhance binding affinity and cytotoxicity in neuronal models, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
COX-2 InhibitionReduces inflammation
NMDA Receptor ModulationAffects synaptic plasticity
Antitumor ActivityInduces apoptosis in cancer cells

Q & A

Q. How to validate computational models predicting hydrolysis rates?

  • Validation Workflow :
  • In Silico : Perform MD simulations (AMBER) to estimate activation energies.
  • In Vitro : Conduct pH-dependent stability studies (pH 1–10, 37°C) and fit data to Arrhenius plots. A 5–10% deviation between experimental and computed ΔG‡ values suggests model refinement is needed .

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